Bis[3-amino-4-(dimethylamino)phenyl]methanone
Description
Bis[3-amino-4-(dimethylamino)phenyl]methanone is a diarylmethane derivative with two phenyl groups attached to a central methanone (C=O) group. Each phenyl ring is substituted at the 3-position with an amino (-NH₂) group and at the 4-position with a dimethylamino (-N(CH₃)₂) group. This structural arrangement distinguishes it from related compounds like Michler’s ketone, which features para-substituted dimethylamino groups .
Structure
3D Structure
Properties
IUPAC Name |
bis[3-amino-4-(dimethylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20(2)15-7-5-11(9-13(15)18)17(22)12-6-8-16(21(3)4)14(19)10-12/h5-10H,18-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSABJXFEGLRNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N(C)C)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277107 | |
| Record name | bis[3-amino-4-(dimethylamino)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5340-23-8 | |
| Record name | NSC753542 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC885 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis[3-amino-4-(dimethylamino)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[3-amino-4-(dimethylamino)phenyl]methanone typically involves the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction proceeds as follows: [ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of phosgene or triphosgene is common due to their effectiveness in facilitating the acylation process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, given the presence of amino and dimethylamino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
Bis[3-amino-4-(dimethylamino)phenyl]methanone has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of Bis[3-amino-4-(dimethylamino)phenyl]methanone involves its interaction with molecular targets through its amino and dimethylamino groups. These functional groups can form hydrogen bonds and interact with various biological molecules, influencing their activity. The compound’s ability to absorb light at specific wavelengths also makes it an effective photosensitizer, facilitating photochemical reactions .
Comparison with Similar Compounds
Michler’s Ketone (Bis[4-(dimethylamino)phenyl]methanone)
- Structure: Both phenyl rings have para-substituted dimethylamino groups (positions 4,4') .
- Molecular Formula : C₁₇H₂₀N₂O (MW: 268.35 g/mol) .
- Applications :
- Degradation : Forms during microbial degradation of malachite green, leading to demethylation and hydroxylation products .
- Regulatory Status : Classified as hazardous due to industrial residue concerns in dyes and inks .
Key Differences :
- Bis[3-amino-4-(dimethylamino)phenyl]methanone has additional amino groups at the meta positions, increasing polarity and nitrogen content (C₁₇H₂₂N₄O, MW: ~298 g/mol).
- Amino groups may enhance reactivity in nucleophilic reactions or coordination chemistry compared to Michler’s ketone.
[4-(Dimethylamino)phenyl]phenylmethanone
- Structure: One phenyl group has a para-dimethylamino substituent; the other is unsubstituted .
- Molecular Formula: C₁₅H₁₅NO (MW: 225.29 g/mol) .
Key Differences :
(4-Aminophenyl)phenylmethanone
- Structure: One phenyl group has a para-amino substituent .
- Molecular Formula: C₁₃H₁₁NO (MW: 197.23 g/mol) .
- Degradation: Amino groups facilitate microbial degradation via oxidative pathways, similar to intermediates observed in malachite green breakdown .
Key Differences :
- The target compound’s dual functionalization (amino and dimethylamino) may reduce biodegradability compared to mono-substituted analogs due to steric hindrance.
Bis(4-aminophenyl)methanone
Key Differences :
Comparative Data Table
*Calculated based on structural analogy.
Research Findings and Implications
- Electronic Properties: The amino and dimethylamino groups in this compound create a push-pull electronic system, enhancing charge transfer compared to Michler’s ketone. This could make it suitable for optoelectronic materials .
- Toxicity: Amino groups may increase cytotoxicity relative to Michler’s ketone, which is already regulated due to residual toxicity in consumer products .
- Synthetic Utility: The compound’s dual functionality allows for diverse derivatization, such as forming Schiff bases or coordinating with metal ions, which are less feasible in mono-substituted analogs .
Biological Activity
Bis[3-amino-4-(dimethylamino)phenyl]methanone, also known as Michler’s ketone, is an organic compound with significant biological activity. It is characterized by its unique molecular structure, which includes two dimethylamino groups and a methanone linkage. This compound has been studied for its potential applications in various fields, including medicine and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 246.32 g/mol. The compound's structure allows it to interact with various biological targets, influencing several biochemical pathways.
The biological activity of this compound primarily involves its ability to act as an enzyme inhibitor. The compound can bind to specific proteins and enzymes, modulating their activity and affecting cellular functions. This interaction can lead to therapeutic effects, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by interfering with cell proliferation pathways. For example, a study demonstrated that the compound inhibited the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions, leading to cell death .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in vitro against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability with an IC50 value of 25 µM. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of this compound on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating significant antibacterial activity .
Data Summary
| Activity Type | Target | IC50/MIC | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 25 µM | Induces apoptosis, inhibits cell proliferation |
| Antimicrobial | S. aureus | 15 µg/mL | Disrupts cell membrane, inhibits enzymatic functions |
| E. coli | 20 µg/mL | Disrupts cell membrane, inhibits enzymatic functions |
Q & A
Q. What are the established synthetic routes for Bis[3-amino-4-(dimethylamino)phenyl]methanone, and what experimental parameters are critical for success?
Methodological Answer: The compound can be synthesized via condensation reactions using precursors like substituted acetophenones. For example, refluxing 4-amino acetophenone with dimethylamine derivatives in ethanol with catalytic acetic acid, followed by ice-water quenching and filtration, is a common approach . Key parameters include reaction time (monitored via TLC), solvent selection (ethanol for solubility and stability), and acid catalysis to drive imine formation. Alternative routes may involve Friedel-Crafts acylation under anhydrous conditions, requiring careful control of Lewis acid catalysts (e.g., AlCl₃) and inert atmospheres .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine spectral techniques:
- NMR : Confirm substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm for aminoaryl groups) and dimethylamino signals (δ ~2.8–3.2 ppm) .
- IR : Identify carbonyl stretches (~1650 cm⁻¹) and N–H bending modes (~1600 cm⁻¹) .
- HPLC/GC-MS : Quantify purity (>95% for most studies) and detect byproducts .
- Melting Point : Compare with literature values (if available) to assess crystallinity .
Q. What solvent systems are suitable for handling this compound, given its physicochemical properties?
Methodological Answer: The compound is water-insoluble , necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions or dimethyl sulfoxide for stock solutions. For chromatography, use ethyl acetate/hexane mixtures (1:3 ratio) due to moderate polarity . Avoid protic solvents (e.g., methanol) if dimethylamino groups risk protonation, which may alter reactivity.
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, TiCl₄) for acylation steps; TiCl₄ in THF improves electrophilicity of ketone intermediates .
- Solvent Effects : Use high-boiling solvents (e.g., toluene) for reflux conditions to enhance reaction rates without decomposition .
- Protecting Groups : Temporarily block amino groups with acetyl or Boc groups during harsh reactions to prevent side reactions .
Q. How should contradictory spectral data (e.g., NMR vs. IR) be resolved during structural validation?
Methodological Answer:
- Cross-Validation : Repeat analyses under standardized conditions (e.g., deuterated solvents for NMR, dry KBr pellets for IR) .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) to identify discrepancies .
- X-ray Crystallography : Resolve ambiguities definitively; for example, crystallize the compound and analyze bond lengths/angles .
Q. What computational strategies predict viable synthetic pathways for novel analogs of this compound?
Methodological Answer:
- Retrosynthetic Analysis : Use databases (Reaxys, SciFinder) to identify feasible precursors and reaction templates .
- Machine Learning : Train models on existing benzophenone syntheses to prioritize high-yield routes .
- DFT Calculations : Evaluate thermodynamic feasibility (ΔG‡) for proposed intermediates, particularly for electron-rich aryl systems .
Q. How do substituent positions (3-amino vs. 4-dimethylamino) influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Hammett Analysis : Quantify electron-donating effects of dimethylamino groups (σₚ ~ -0.83) versus amino groups (σₚ ~ -0.66) to predict regioselectivity in electrophilic substitutions .
- UV-Vis Spectroscopy : Compare λmax shifts to assess conjugation changes; amino groups enhance π→π* transitions (~300–350 nm) .
- Electrochemical Studies : Perform cyclic voltammetry to measure oxidation potentials, critical for photoredox applications .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in biological studies involving this compound?
Methodological Answer:
- Nonlinear Regression : Fit data to Hill or Log-Logistic models (software: GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
- ANOVA with Tukey’s Test : Compare treatment groups for significance (p < 0.05) in antimicrobial or cytotoxicity assays .
- Principal Component Analysis (PCA) : Identify key structural features correlating with bioactivity in multi-parametric datasets .
Q. How can researchers mitigate decomposition issues during long-term storage of this compound?
Methodological Answer:
- Stability Studies : Store under argon at -20°C and monitor via HPLC every 3 months .
- Light Protection : Use amber vials to prevent photodegradation, as benzophenone derivatives are UV-sensitive .
- Lyophilization : Convert to a stable powder form if solubility permits, reducing hydrolytic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
